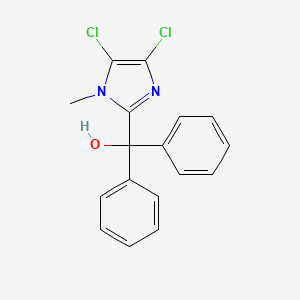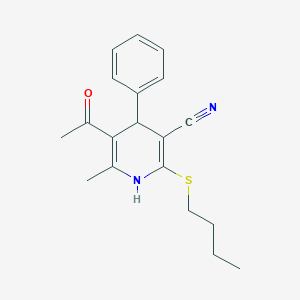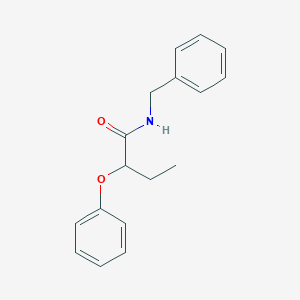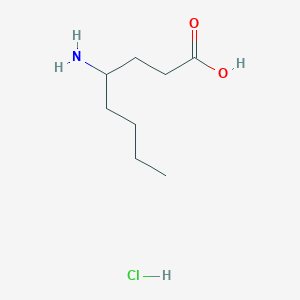
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol), also known as DICLOFENAC, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is commonly used to treat conditions such as arthritis, menstrual cramps, and other types of pain. The chemical structure of diclofenac consists of an imidazole ring, a phenyl ring, and a carboxylic acid functional group.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, diclofenac reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce fever. It has also been shown to have antiplatelet effects, which can reduce the risk of blood clots. In addition, diclofenac has been shown to have antioxidant properties, which can help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for investigating the role of COX enzymes in inflammation and pain. It is also relatively inexpensive and widely available. However, there are also some limitations to the use of diclofenac in lab experiments. It can have off-target effects, which can complicate the interpretation of results. In addition, it can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on diclofenac. One area of interest is the potential of diclofenac in treating cancer and Alzheimer's disease. Studies have shown that diclofenac can inhibit the growth of cancer cells and reduce the production of beta-amyloid, which is a key factor in the development of Alzheimer's disease. Another area of interest is the development of new formulations of diclofenac that can improve its efficacy and reduce its side effects. Finally, there is also interest in investigating the potential of diclofenac in combination with other drugs to improve its therapeutic effects.
Métodos De Síntesis
The synthesis of diclofenac involves the condensation of 2,6-dichloroaniline with methyl acrylate to form 2-(2,6-dichlorophenylamino) methylacrylate. This intermediate is then reacted with hydrazine hydrate to form (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol). The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various scientific research studies to investigate its efficacy in treating conditions such as arthritis, migraines, and menstrual cramps. Studies have also been conducted to investigate the potential of diclofenac in treating cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
(4,5-dichloro-1-methylimidazol-2-yl)-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-21-15(19)14(18)20-16(21)17(22,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOGVOZCYIQYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5235093.png)
![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)
![3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5235101.png)
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5235118.png)

![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5235143.png)
![N-(2-(4-bromophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5235147.png)
![N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5235156.png)
![4-({2-chloro-4-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5235169.png)


![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)